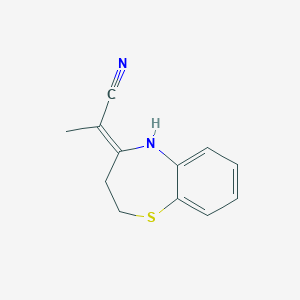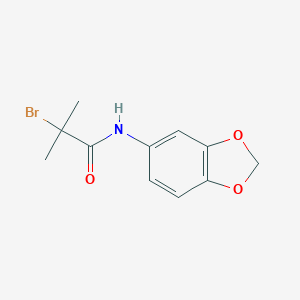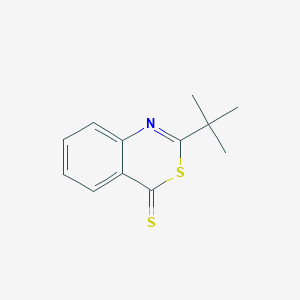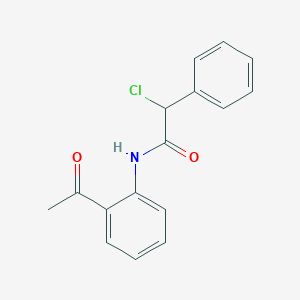
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid, also known as MOBA, is a synthetic compound that has been studied for its potential applications in scientific research. MOBA belongs to the family of coumarins, which are aromatic organic compounds that have been found to exhibit various biological activities.
Mechanism of Action
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid exerts its biological effects through various mechanisms. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has also been shown to modulate the expression of genes involved in inflammation and cell proliferation. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has also been found to modulate the expression of genes involved in cell proliferation and apoptosis. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid is also stable under various conditions, which makes it suitable for long-term storage. However, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for research on 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid. One area of interest is the development of novel synthetic analogs of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid that exhibit enhanced biological activities. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid in vivo. Moreover, the potential applications of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, warrant further investigation.
Synthesis Methods
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid can be synthesized through a multistep process that involves the condensation of 4-methylumbelliferone and butyric anhydride, followed by hydrolysis and decarboxylation. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and toxicology. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxybutanoic acid |
InChI |
InChI=1S/C14H14O5/c1-3-11(14(16)17)18-9-4-5-10-8(2)6-13(15)19-12(10)7-9/h4-7,11H,3H2,1-2H3,(H,16,17) |
InChI Key |
RGORARZXBKGDQI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



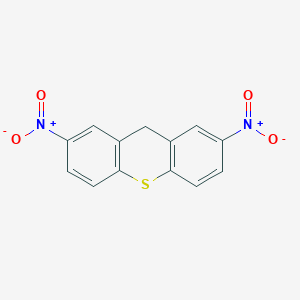
![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)
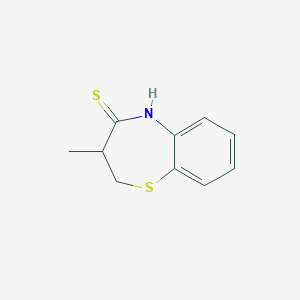
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
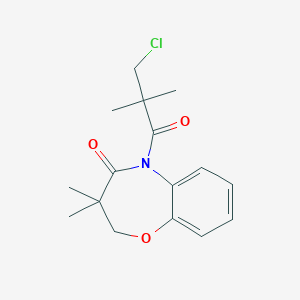
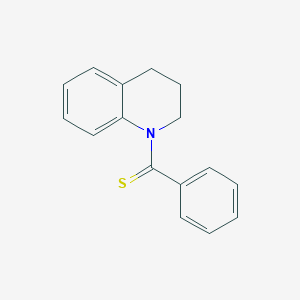
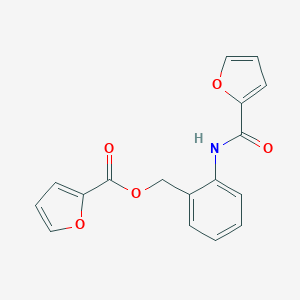
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
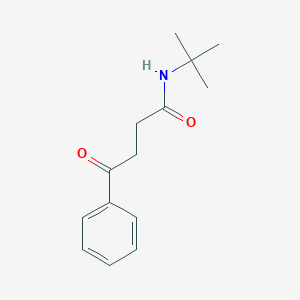
![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)
